molecular formula C11H16N2O5 B13847792 3'-O-Methyl Thymidine-d3

3'-O-Methyl Thymidine-d3

Cat. No.: B13847792
M. Wt: 259.27 g/mol
InChI Key: ZGBKEOLAPVBJFC-SJMYZUAVSA-N
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Description

3’-O-Methyl Thymidine-d3 is a deuterated nucleoside analog, specifically a derivative of thymidine. It is characterized by the presence of a methyl group at the 3’ position and three deuterium atoms. This compound is primarily used in scientific research, particularly in the development of anti-HIV pharmaceuticals .

Preparation Methods

The synthesis of 3’-O-Methyl Thymidine-d3 involves several steps. One common method includes the methylation of thymidine at the 3’ position. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The deuterium atoms are introduced through the use of deuterated reagents.

Industrial production methods for 3’-O-Methyl Thymidine-d3 are similar but are scaled up to meet the demand for research and pharmaceutical applications. These methods ensure high purity and yield of the compound, which is crucial for its use in sensitive applications.

Chemical Reactions Analysis

3’-O-Methyl Thymidine-d3 undergoes various chemical reactions, including:

Scientific Research Applications

3’-O-Methyl Thymidine-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: The compound is utilized in studies involving DNA synthesis and repair, as it can be incorporated into DNA strands, allowing researchers to track and analyze DNA replication and repair mechanisms.

    Medicine: 3’-O-Methyl Thymidine-d3 is an intermediate in the development of anti-HIV drugs. .

    Industry: The compound is used in the production of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 3’-O-Methyl Thymidine-d3 involves its incorporation into DNA strands during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This mechanism is particularly useful in antiviral research, where the compound can inhibit the replication of viruses by disrupting their DNA synthesis pathways .

Comparison with Similar Compounds

3’-O-Methyl Thymidine-d3 can be compared with other nucleoside analogs such as:

3’-O-Methyl Thymidine-d3 is unique due to its deuterium labeling, which provides advantages in analytical studies by enhancing the sensitivity and specificity of detection methods.

Properties

Molecular Formula

C11H16N2O5

Molecular Weight

259.27 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(17-2)8(5-14)18-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1/i1D3

InChI Key

ZGBKEOLAPVBJFC-SJMYZUAVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC

Origin of Product

United States

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